2-(4-Methoxy-phenyl)-oxazole
Overview
Description
2-(4-Methoxy-phenyl)-oxazole is an organic compound that belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a methoxy group attached to the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Scientific Research Applications
2-(4-Methoxy-phenyl)-oxazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It has been suggested that it may interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain in alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.
Mode of Action
It is believed to interact with its targets, leading to changes in the biochemical processes within the cell
Biochemical Pathways
It is suggested that it may influence the metabolism of aralkylamines Aralkylamines are involved in various biological processes, including neurotransmission and regulation of physiological functions
Result of Action
It is suggested that it may influence the metabolism of aralkylamines, leading to changes in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-phenyl)-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . Another method involves the condensation of 4-methoxyphenylglyoxal with an amine, followed by cyclization .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored for its high yield and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-phenyl)-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(4-Methoxy-phenyl)-oxazole stands out due to its unique combination of the oxazole ring and methoxy-substituted phenyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVUFHHBWEAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565646 | |
Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156780-52-8 | |
Record name | 2-(4-Methoxyphenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156780-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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